

Application Notes and Protocols: Compound 21 for In Vivo Animal Studies

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Compound of Interest

Compound Name: Anti-inflammatory agent 21

Cat. No.: B15141475

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound 21 (C21) is a potent and selective, non-peptide agonist for the angiotensin II type 2 (AT2) receptor.[1] The AT2 receptor is understood to counteract many of the pro-inflammatory and fibrotic effects mediated by the angiotensin II type 1 (AT1) receptor. Stimulation of the AT2 receptor by Compound 21 has been shown to exert anti-inflammatory and tissue-protective effects in various preclinical models.[2] Notably, in models of atherosclerosis, Compound 21 attenuates vascular inflammation, reduces leukocyte adhesion, and improves plaque stability, making it a valuable tool for cardiovascular and inflammation research.[2]

These application notes provide a summary of a key in vivo study, detailing the dosage, experimental protocol, and the underlying signaling pathway.

Data Presentation: Summary of In Vivo Dosage

The following table summarizes the dosage and administration of Compound 21 in a widely cited mouse model of diet-induced atherosclerosis.

Animal Model	Species/Strain	Route of Administration	Dosage	Treatment Duration	Therapeutic Effect	Reference
High-Fat Diet-Induced Atherosclerosis	Mouse (ApoE-/-)	Subcutaneous (via osmotic mini-pump)	0.8 mg/kg/day	4 weeks	Reduced plaque size and improved plaque stability	[2]
Diabetes-Associated Atherosclerosis	Mouse (ApoE-/- with Streptozotocin-induced diabetes)	Not specified	1 mg/kg/day	20 weeks	Attenuated aortic plaque deposition	[3]

Experimental Protocols

High-Fat Diet-Induced Atherosclerosis in ApoE-/- Mice

This protocol describes the use of Compound 21 to mitigate vascular inflammation and atherosclerosis in mice fed a high-fat diet. This model is relevant for studying the impact of therapeutic agents on the development of atherosclerotic plaques.

Materials:

- Compound 21 (C21)
- Vehicle (e.g., sterile saline)
- Apolipoprotein E-deficient (ApoE-/-) mice (e.g., on a C57BL/6 background)
- High-Fat Diet (HFD), often referred to as a Western Diet, typically containing ~21% fat and 0.15% cholesterol.
- Alzet osmotic mini-pumps for continuous subcutaneous infusion.

- Surgical tools for mini-pump implantation.
- Anesthesia (e.g., isoflurane).
- Equipment for tissue collection and analysis (e.g., histology, immunohistochemistry, qPCR).

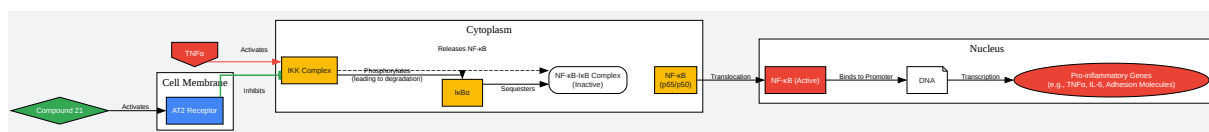
Procedure:

- **Animal Acclimatization:** Acclimatize 6-week-old male ApoE^{-/-} mice to the facility for at least one week, providing standard chow and water ad libitum.
- **Dietary Induction of Atherosclerosis:** At 7 weeks of age, switch the mice to a high-fat diet to induce the development of atherosclerosis. Maintain the mice on this diet for the duration of the study.
- **Grouping and Treatment Initiation:** After an initial period on the high-fat diet (e.g., 8 weeks), randomly assign mice to treatment groups:
 - Vehicle Control (Saline)
 - Compound 21 (0.8 mg/kg/day)
- **Surgical Implantation of Osmotic Mini-Pumps:**
 - Anesthetize the mice using a calibrated vaporizer.
 - Shave and sterilize the skin on the back, slightly posterior to the scapulae.
 - Make a small incision and create a subcutaneous pocket using blunt dissection.
 - Prime the osmotic mini-pumps with either vehicle or the appropriate concentration of Compound 21 according to the manufacturer's instructions.
 - Implant the mini-pump into the subcutaneous pocket.
 - Close the incision with wound clips or sutures.
 - Monitor the animals post-operatively until they have fully recovered from anesthesia.

- Treatment Period: Allow the continuous infusion to proceed for the planned duration (e.g., 4 weeks). Continue feeding the high-fat diet throughout this period.
- Endpoint Analysis and Sample Collection: At the end of the treatment period:
 - Anesthetize the mice and collect blood samples via cardiac puncture for analysis of lipids and inflammatory markers.
 - Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Harvest the aorta and heart for histological and immunohistochemical analysis of plaque size, composition (e.g., lipid content, smooth muscle cells), and inflammatory cell infiltration.
 - Aortic tissue may also be snap-frozen for gene expression analysis (e.g., qPCR for inflammatory cytokines like TNF α and IL-6).^[2]
- Data Analysis: Quantify the atherosclerotic plaque area in the aortic sinus or along the length of the aorta. Analyze plaque composition and gene expression data, comparing the Compound 21-treated group to the vehicle control group.

Visualizations

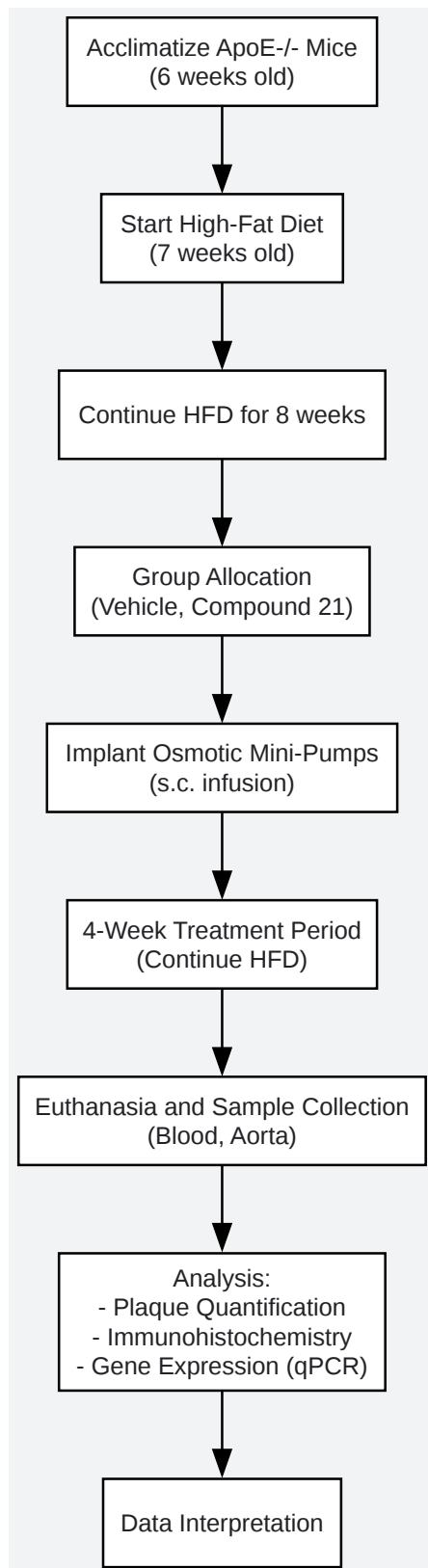
Signaling Pathway



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Caption: Anti-inflammatory signaling of Compound 21 via the AT2 Receptor.

Experimental Workflow



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Caption: Workflow for in vivo study of Compound 21 in a diet-induced atherosclerosis model.

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References

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- 3. The angiotensin II type 2 receptor agonist Compound 21 is protective in experimental diabetes-associated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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